2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid
説明
特性
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-14(16(18)19)21-10-7-8-12-11-5-3-4-6-13(11)17(20)22-15(12)9-10/h7-9,14H,2-6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVXAKSTZQGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid typically involves the reaction of a chromen derivative with butanoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester linkage .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency .
化学反応の分析
Types of Reactions
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanisms are still under investigation and may vary depending on the specific application .
類似化合物との比較
Key Structural Insights :
- Substitutions like methyl or hydroxyl groups (e.g., in and ) reduce polarity, altering solubility and reactivity .
Physicochemical Properties
*Estimated based on carboxylic acid chain length: Acetic acid (pKa ~2.5), propanoic (~4.8), butanoic (~4.8).
Key Findings :
- Longer carboxylic acid chains (butanoic > propanoic > acetic) marginally increase pKa but significantly reduce water solubility .
- The 1-hydroxy-3-methyl derivative’s higher pKa (8.66) reflects deprotonation of the phenolic hydroxyl group rather than a carboxylic acid .
生物活性
2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid is a complex organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This compound is a derivative of chromene and has been studied for various pharmacological properties, particularly in the context of cancer research and enzyme inhibition.
The molecular formula of 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid is C16H16O5, with a molecular weight of 288.3 g/mol. The compound features a chromen-3-yl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.3 g/mol |
| CAS Number | 313471-13-5 |
Antiproliferative Effects
Research has indicated that derivatives of chromene exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds similar to 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-468. For example:
- Study Findings : In a study assessing the cytotoxic effects of several compounds on breast cancer cells, certain derivatives demonstrated an IC50 value below 50 μM against MCF-7 cells.
- Mechanism of Action : Molecular docking simulations suggest that these compounds may interact with key enzymes involved in cell proliferation and apoptosis pathways.
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes implicated in cancer progression:
- Aldo-Keto Reductase 1C3 (AKR1C3) : This enzyme is known to be involved in the conversion of steroid precursors to active hormones in prostate cancer. Compounds structurally related to 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid have shown selective inhibition of AKR1C3 without affecting other isoforms.
- Impact on Hormonal Pathways : By inhibiting AKR1C3 activity, these compounds may reduce androgen synthesis within tumor microenvironments.
Case Study 1: Antiproliferative Activity
A recent study evaluated the effects of various chromene derivatives on human breast cancer cell lines. The results indicated that select compounds exhibited notable antiproliferative activity:
| Compound ID | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 18 | MCF-7 | <50 | Apoptosis induction |
| Compound 20 | MDA-MB-468 | <50 | Cell cycle arrest |
This highlights the potential therapeutic applications of chromene derivatives in oncology.
Case Study 2: Enzyme Inhibition
In another investigation focusing on prostate cancer models:
- Objective : To assess the inhibitory effects on AKR1C3.
- Results : Compounds demonstrated significant inhibition at concentrations around 50 μM without cytotoxicity to normal cells.
Q & A
Q. Table 1: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | ±15% yield | |
| Catalyst Loading | 5–10 mol% pyridine | +20% efficiency | |
| Reaction Time | 6–8 hours | Plateau post-6h |
Q. Table 2: Common Analytical Signatures
| Technique | Key Peaks/Data | Interpretation | Reference |
|---|---|---|---|
| H NMR (CDCl) | δ 6.8–7.2 (aromatic H) | Chromene ring protons | |
| FT-IR | 1700 cm | C=O stretch | |
| HRMS | m/z 358.1423 [M+H] | Molecular ion confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
